molecular formula C17H20N4O B3881203 N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide

N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide

Cat. No. B3881203
M. Wt: 296.37 g/mol
InChI Key: ZFMUMOQQYJDOPM-XDHOZWIPSA-N
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Description

N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide, also known as ADEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADEB belongs to the class of hydrazones and has been found to exhibit promising biological activity against various diseases.

Mechanism of Action

The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has been found to have various biochemical and physiological effects. N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has also been found to regulate glucose metabolism and insulin secretion in diabetic models. Moreover, N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential therapeutic applications. However, N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide also has some limitations, including its cytotoxicity, which may limit its use in certain experiments, and its potential side effects, which may need to be further investigated.

Future Directions

There are several future directions for research on N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide. One potential area of research is to investigate the mechanism of action of N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide in more detail, particularly its interactions with topoisomerases, acetylcholinesterase, and other enzymes involved in disease processes. Another potential area of research is to investigate the potential therapeutic applications of N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to investigate the potential side effects of N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide and its safety profile.

Scientific Research Applications

N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has also been found to have anti-diabetic properties by regulating glucose metabolism and insulin secretion. Moreover, N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide has shown potential neuroprotective effects against Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.

properties

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12(14-5-4-6-15(18)11-14)19-20-17(22)13-7-9-16(10-8-13)21(2)3/h4-11H,18H2,1-3H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMUMOQQYJDOPM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(C)C)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)C)/C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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